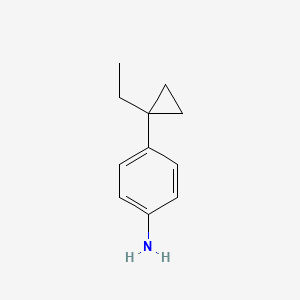
4-(1-Ethylcyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethylcyclopropyl)aniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1-Ethylcyclopropyl)aniline is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C11H15N
- CAS Number : 2138525-54-7
- Structure : The compound features an ethylcyclopropyl group attached to an aniline structure, which may influence its biological interactions.
Biological Activities
Research indicates that compounds with similar structures can exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have been shown to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Certain anilines have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Neuropharmacological Effects : Similar compounds have been investigated for their ability to modulate central nervous system activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of alkylating agents, including derivatives of aniline. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of the PI3K/Akt/mTOR signaling pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the aniline moiety in enhancing the bioactivity against resistant strains.
Comparative Analysis Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Alkylating Agents | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Aniline Derivatives | Inhibition of bacterial growth |
| Neuropharmacological | Amino Compounds | Modulation of neurotransmitter release |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends observed in similar compounds suggest:
- Absorption : Likely well-absorbed due to its lipophilic nature.
- Distribution : Potential for wide distribution in tissues, given the presence of the cyclopropyl group.
- Metabolism : Expected to undergo metabolic transformations primarily via cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways after conjugation with glucuronic acid or sulfate.
Propriétés
IUPAC Name |
4-(1-ethylcyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQJRDFMPJPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














